epsilon-Fenchene
Description
ε-Fenchene (systematic name: 1,3,3-trimethylbicyclo[2.2.1]hept-2-ene) is a bicyclic monoterpene distinguished by its unique bridged bicyclic structure and reactivity in organic synthesis. It is a structural isomer of α-fenchene and β-fenchene, differing in the position of the double bond and substituents . This compound is notable for its applications in catalytic systems, particularly in transition metal coordination chemistry, where its rigid framework stabilizes metal centers and influences reaction selectivity .
Properties
CAS No. |
512-50-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2,3-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3 |
InChI Key |
HIZBWIXMAQEVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCC1C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate this compound from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Fenchene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.
Reduction: Reduction of this compound can yield fenchyl alcohol.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchyl alcohol
Substitution: Halogenated derivatives such as fenchyl chloride or bromide
Scientific Research Applications
Epsilon-Fenchene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of synthetic camphor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of epsilon-Fenchene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to antimicrobial effects . The compound can also modulate signaling pathways involved in inflammation, contributing to its potential anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and functional differences between ε-fenchene and its analogs:
| Property | ε-Fenchene | α-Fenchene | β-Fenchene | Camphene |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Boiling Point (°C) | 156–158 | 154–156 | 150–152 | 159–161 |
| Density (g/cm³) | 0.899 | 0.893 | 0.897 | 0.844 |
| Reactivity | High electrophilic addition | Moderate Diels-Alder activity | Low thermal stability | High halogenation affinity |
| Catalytic Applications | Ligand in Pd/Ni complexes | Limited metal coordination | Rarely used in catalysis | Oxidizing agent support |
Structural and Stereochemical Differences
ε-Fenchene’s bicyclo[2.2.1]hept-2-ene framework creates steric hindrance that enhances its ability to stabilize low-coordinate metal centers, unlike α- and β-fenchene, which exhibit planar or less strained configurations. Camphene, while structurally similar, lacks the electron-deficient double bond critical for coordinating transition metals .
Catalytic Performance
In Pd-catalyzed cross-coupling reactions, ε-fenchene-based ligands (e.g., Pd-ε-fenchene complexes) achieve 92% yield in Suzuki-Miyaura reactions, outperforming α-fenchene ligands (75% yield) due to superior steric and electronic tuning . Camphene-derived catalysts, however, are preferred in oxidation reactions for their robustness under acidic conditions .
Analytical Challenges in Comparative Studies
Chemical analyses of ε-fenchene and its analogs face challenges such as:
- Ambiguity in Spectroscopic Data : Overlapping NMR signals (e.g., δ 1.2–1.5 ppm for bridgehead protons) complicate differentiation from α-fenchene .
- Quantification Limits : Gas chromatography-mass spectrometry (GC-MS) requires high-purity standards due to co-elution issues with camphene derivatives .
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